Methyl Dehydroabietate

説明

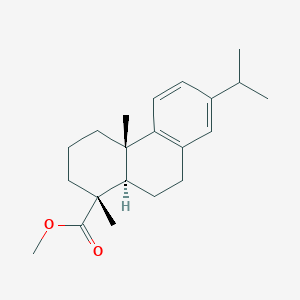

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7,9,13-14,18H,6,8,10-12H2,1-5H3/t18-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCJOPTDHWYES-HMXCVIKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235-74-1 | |

| Record name | Methyl dehydroabietyate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL DEHYDROABIETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL DEHYDROABIETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL DEHYDROABIETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P47O55S2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl Dehydroabietate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Dehydroabietate is a tricyclic diterpenoid and a methyl ester derivative of dehydroabietic acid, a resin acid naturally occurring in coniferous trees.[1][2] With the chemical formula C₂₁H₃₀O₂, this compound serves as a valuable chiral building block in organic synthesis and has garnered interest for its potential biological activities, including antibacterial and antioxidant properties.[1] Its applications are found in the cosmetic industry as an emollient and viscosity-controlling agent, and in pharmaceutical research as a starting material for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis and characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₂₁H₃₀O₂ | - |

| Molecular Weight | 314.46 | g/mol |

| Appearance | White to off-white solid | - |

| Melting Point | 63 - 65 | °C |

| Boiling Point | ~390.2 | °C at 760 mmHg |

| Density | ~1.017 | g/cm³ |

| Flash Point | 184.3 | °C |

| logP (Octanol/Water) | 5.9 - 6.75 | - |

| Water Solubility | Practically insoluble (0.01549 mg/L at 25°C est.) | mg/L |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, chloroform, dichloromethane, and ethyl acetate.[1][3] | - |

| Refractive Index | ~1.519 | - |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below.

Synthesis of this compound

This compound can be synthesized from dehydroabietic acid via esterification.[2] A common method involves the reaction of dehydroabietic acid with a methylating agent in the presence of a suitable catalyst.

-

Materials: Dehydroabietic acid, methanol, sulfuric acid (catalyst), sodium bicarbonate, anhydrous magnesium sulfate, and organic solvents (e.g., diethyl ether).

-

Procedure:

-

Dissolve dehydroabietic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours to drive the esterification reaction to completion.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as diethyl ether.

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Melting Point Determination

The melting point is a crucial indicator of purity. The capillary method using a melting point apparatus is a standard technique.[3][4]

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5][6]

-

Place the capillary tube in the heating block of the melting point apparatus.[3]

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range represents the melting point.[3][6]

-

Boiling Point Determination

Due to its high boiling point, the determination is often carried out under reduced pressure to prevent decomposition. The Thiele tube method is suitable for this purpose.[7]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, and a heat source.[7]

-

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.[7]

-

Attach the test tube to the thermometer and immerse it in the Thiele tube containing heating oil.[7]

-

Gently heat the side arm of the Thiele tube.[7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a steady stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[8]

-

Solubility Determination

A qualitative assessment of solubility in various solvents is performed to understand the polarity of the molecule.

-

Materials: Test tubes, this compound, and a range of solvents (water, ethanol, DMSO, chloroform).

-

Procedure:

-

Place approximately 10-20 mg of this compound into a series of separate test tubes.

-

To each tube, add 1 mL of a different solvent dropwise while shaking or vortexing.[9][10]

-

Continue adding the solvent up to a total volume of 3 mL.

-

Observe whether the solid dissolves completely, is partially soluble, or remains insoluble.[11]

-

Record the results for each solvent.

-

Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in the molecule. For a solid sample like this compound, the KBr pellet method is common.[12]

-

Apparatus: FTIR spectrometer, agate mortar and pestle, hydraulic press, KBr powder (IR grade).

-

Procedure:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.[13]

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[13]

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.

-

Apparatus: NMR spectrometer, 5 mm NMR tubes, deuterated solvent (e.g., CDCl₃), micropipette.

-

Procedure:

-

Dissolve 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[14]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[15]

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

GC-MS is used to determine the purity of the sample and to confirm its molecular weight.

-

Apparatus: GC-MS system with a suitable capillary column (e.g., non-polar).

-

Procedure:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[16]

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on the GC column using a temperature program (e.g., starting at a lower temperature and ramping up to a higher temperature).

-

The separated components elute from the column and enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented.

-

The mass spectrum is recorded, showing the molecular ion peak and characteristic fragmentation pattern, which can be used for identification and confirmation of the structure.

-

Optical Rotation Measurement

As a chiral molecule, the specific rotation of this compound is a key characteristic property. This is measured using a polarimeter.[17]

-

Apparatus: Polarimeter, polarimeter cell (e.g., 1 dm), analytical balance, volumetric flask.

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., chloroform) in a volumetric flask to obtain a precise concentration (c, in g/mL).

-

Calibrate the polarimeter with the pure solvent (blank).

-

Fill the polarimeter cell with the prepared solution, ensuring there are no air bubbles.[17]

-

Place the cell in the polarimeter and measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where l is the path length of the cell in decimeters.

-

Visualizations

Synthesis and Characterization Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from dehydroabietic acid and its subsequent physicochemical characterization.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. jascoinc.com [jascoinc.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. How to make an NMR sample [chem.ch.huji.ac.il]

- 15. NMR Sample Preparation [nmr.chem.umn.edu]

- 16. phcogj.com [phcogj.com]

- 17. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

A Technical Guide to the Solubility of Methyl Dehydroabietate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the solubility characteristics of methyl dehydroabietate, a diterpenoid derived from natural resin acids. Understanding the solubility of this compound is critical for its application in various fields, including pharmaceutical research, where it serves as a starting material for synthesizing new therapeutic agents, and in the cosmetics industry as an emollient and viscosity-controlling agent.[1]

Compound Profile: this compound

This compound (C₂₁H₃₀O₂) is the methyl ester of dehydroabietic acid. It is a white to off-white solid with a molecular weight of 314.46 g/mol .[1][2] Its tricyclic diterpenoid structure lends it a lipophilic character, which dictates its solubility profile.[1]

| Property | Value |

| Molecular Formula | C₂₁H₃₀O₂ |

| Molar Mass | 314.46 g/mol [1][2] |

| Appearance | White to off-white solid[1] |

| Melting Point | 63-65 °C |

| Boiling Point | 390.2 °C (at 760 mmHg)[1] |

| CAS Number | 1235-74-1[2][3][4][5] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its general solubility characteristics are well-established qualitatively.

The compound is known to be practically insoluble in water but soluble in various organic solvents.[1][6] This behavior is consistent with its chemical structure, which is predominantly nonpolar.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Practically Insoluble | [1][6] |

| Ethanol | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Chloroform | Soluble | [2] |

The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in nonpolar to moderately polar organic solvents. Solvents such as acetone, ethyl acetate, toluene, and various alcohols are likely effective at dissolving this compound. However, precise quantitative determination requires experimental measurement.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the isothermal equilibrium method is a robust and commonly employed technique. This method involves saturating a solvent with the solute at a constant temperature until equilibrium is reached. The following protocol outlines the key steps for determining the solubility of this compound.

Objective: To determine the mole fraction solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with magnetic stirrer and temperature controller

-

Thermostatic water bath

-

Analytical balance (±0.0001 g)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known mass of the chosen organic solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed to prevent solvent evaporation. The mixture is continuously agitated using a magnetic stirrer at a constant, controlled temperature (e.g., 298.15 K) maintained by the thermostatic water bath. The system is allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated and the concentration of the dissolved solid is stable.

-

Phase Separation and Sampling: After equilibration, stirring is stopped, and the mixture is left undisturbed for several hours (e.g., 8-12 hours) to allow the excess, undissolved solid to settle. A sample of the clear, supernatant liquid is carefully withdrawn using a pre-heated or isothermally-controlled syringe to prevent precipitation. The sample is immediately passed through a syringe filter to remove any microscopic solid particles.

-

Sample Analysis: A precise mass of the filtered saturate solution is weighed. The sample is then diluted with a suitable solvent, and the concentration of this compound is determined using a pre-calibrated analytical method, such as HPLC or GC.

-

Calculation of Solubility: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

This procedure is repeated at various temperatures to understand the thermodynamic relationship between temperature and solubility. The dissolution process can be characterized as endothermic or exothermic based on whether solubility increases or decreases with temperature.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 1235-74-1 [m.chemicalbook.com]

- 3. This compound | C21H30O2 | CID 14697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound, 1235-74-1 [thegoodscentscompany.com]

- 7. Experimental Determination and Computational Prediction of Dehydroabietic Acid Solubility in (−)-α-Pinene + (−)-β-Caryophyllene + P-Cymene System - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence of Methyl Dehydroabietate in Coniferous Resins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dehydroabietate, a methyl ester derivative of dehydroabietic acid, is a significant resin acid found in the oleoresin of various coniferous trees.[1] As a tricyclic diterpenoid, it plays a role in the chemical defense mechanisms of these plants against herbivores and pathogens.[2] Beyond its natural function, this compound and its parent compound, dehydroabietic acid, have garnered interest in the pharmaceutical and chemical industries due to their diverse biological activities, including antimicrobial and anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of the occurrence of this compound in coniferous resins, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of its biosynthetic pathway and analytical workflow.

Data Presentation: Quantitative Occurrence of this compound

The concentration of this compound can vary significantly depending on the coniferous species, the specific tissue sampled (e.g., bark, wood, needles), and environmental factors. The following table summarizes available quantitative data from scientific literature.

| Coniferous Species | Tissue | This compound Concentration | Reference(s) |

| Picea abies (Norway Spruce) | Bark | Present, a major component of extractives | [4] |

| Picea abies (Norway Spruce) | Cones | Present, follows dehydroabietic acid in abundance | [1] |

| Picea abies (Norway Spruce) | Branches | Present, contributes to high resin acid content | [1] |

| Pinus rigida | Resin | Detected as a unique component | [5] |

| Pinus densiflora | Not specified | Reported to contain this compound | [2] |

Note: Quantitative data for this compound is often reported as part of a broader analysis of resin acids. The data presented here is based on available literature and may not be exhaustive. Further research is needed for a more comprehensive comparative analysis across a wider range of coniferous species.

Experimental Protocols

Extraction of Diterpenoids from Coniferous Resin (Soxhlet Extraction)

This protocol describes a standard method for the extraction of diterpenoids, including this compound, from coniferous resin using a Soxhlet apparatus.[6]

Materials:

-

Dried and ground coniferous resin or plant material (e.g., bark, wood)

-

Soxhlet extractor

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Cellulose extraction thimble

-

Organic solvent (e.g., diethyl ether, hexane, or a mixture of petroleum ether and methanol)[6][7]

-

Rotary evaporator

Procedure:

-

Place the accurately weighed, dried, and ground plant material into a cellulose extraction thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with the chosen extraction solvent to approximately two-thirds of its volume and add a few boiling chips.

-

Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser.

-

Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the sample.

-

Allow the extraction to proceed for a sufficient duration (e.g., 6-12 hours), ensuring multiple cycles of solvent siphoning.[6]

-

After extraction, turn off the heat and allow the apparatus to cool.

-

Carefully dismantle the apparatus and transfer the solvent containing the extracted compounds from the round-bottom flask.

-

Concentrate the extract using a rotary evaporator to remove the solvent, yielding the crude resin extract.

Derivatization: Methylation of Dehydroabietic Acid

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, carboxylic acids like dehydroabietic acid are often derivatized to their methyl esters to increase their volatility.

Disclaimer: Diazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.[8][9]

Materials:

-

Crude resin extract containing dehydroabietic acid

-

Diazomethane solution (generated in situ)

-

Ether

-

Reaction vial

Procedure:

-

Dissolve a known amount of the crude extract in a minimal amount of a suitable solvent (e.g., ether-methanol).

-

Slowly add a freshly prepared ethereal solution of diazomethane to the extract solution at room temperature until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Allow the reaction to proceed for a few minutes.

-

Gently bubble nitrogen gas through the solution to remove the excess diazomethane.

-

The resulting solution contains the methylated derivatives, including this compound, ready for GC-MS analysis.

This method is a safer alternative to using diazomethane.[10][11]

Materials:

-

Crude resin extract containing dehydroabietic acid

-

Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Hexane

-

Reaction vial with a screw cap

Procedure:

-

Dissolve a known amount of the crude extract in methanol in a reaction vial.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Seal the vial and heat the mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 1-2 hours) to allow for esterification.[12]

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Add hexane to the mixture and shake vigorously to extract the methyl esters into the organic phase.

-

Collect the hexane layer containing this compound for subsequent analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of this compound in a derivatized resin extract.

Instrumentation and Conditions:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for terpenoid analysis (e.g., HP-5MS).

-

Mass Spectrometer (MS): Operated in electron ionization (EI) mode.

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to separate the compounds of interest. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the diterpenoids.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Procedure:

-

Sample Preparation: Prepare a dilution series of a certified standard of this compound to create a calibration curve. Prepare the derivatized sample extract for injection. An internal standard (e.g., methyl heptadecanoate) should be added to both the standards and the sample for accurate quantification.

-

Injection: Inject a small volume (e.g., 1 µL) of the standard solutions and the sample into the GC.

-

Chromatographic Separation: The components of the mixture are separated based on their boiling points and interaction with the stationary phase of the column.

-

Mass Spectrometric Detection: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is detected.

-

Identification: Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of this compound will show a characteristic molecular ion peak (m/z 314) and fragmentation pattern.

-

Quantification: In SIM mode, monitor specific ions characteristic of this compound and the internal standard. Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Analysis by ¹H-NMR Spectroscopy

Quantitative ¹H-NMR (qNMR) can be used for the direct quantification of this compound in extracts without the need for derivatization.

Materials:

-

Crude resin extract

-

Deuterated solvent (e.g., CDCl₃)

-

Internal standard of known purity and concentration (e.g., 1,3,5-trimethoxybenzene)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the crude extract and the internal standard and dissolve them in a precise volume of the deuterated solvent in an NMR tube.

-

NMR Data Acquisition: Acquire the ¹H-NMR spectrum using appropriate parameters for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

-

Data Processing: Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Signal Integration: Identify a well-resolved signal corresponding to a specific proton (or group of protons) of this compound and a signal from the internal standard. Integrate the areas of these signals.

-

Quantification: Calculate the concentration of this compound using the following formula:

Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * Cₛ

Where:

-

Cₓ = Concentration of the analyte (this compound)

-

Iₓ = Integral of the analyte signal

-

Nₓ = Number of protons giving rise to the analyte signal

-

Iₛ = Integral of the internal standard signal

-

Nₛ = Number of protons giving rise to the internal standard signal

-

Mₓ = Molecular weight of the analyte

-

Mₛ = Molecular weight of the internal standard

-

Cₛ = Concentration of the internal standard

-

Mandatory Visualization

Biosynthetic Pathway of Abietane Diterpenoids

Caption: Biosynthesis of this compound from primary metabolites.

Experimental Workflow for Analysis

Caption: Experimental workflow for the analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H30O2 | CID 14697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. US5302748A - Esterification process - Google Patents [patents.google.com]

Methodological & Application

Application Note and Protocol: Purification of Methyl Dehydroabietate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl dehydroabietate is a tricyclic diterpenoid and a methyl ester derivative of dehydroabietic acid, which is a naturally occurring resin acid found in coniferous trees.[1] With the molecular formula C₂₁H₃₀O₂, it serves as a valuable starting material in the synthesis of various chemical derivatives for pharmaceutical research and is also utilized in the cosmetics industry as an emollient and viscosity-controlling agent.[1] Given its potential applications, including antibacterial and antioxidant properties, obtaining high-purity this compound is crucial for accurate biological evaluation and further synthetic modifications.[1]

This document provides a detailed protocol for the purification of crude this compound using normal-phase column chromatography, a standard and effective technique for separating compounds based on their polarity.

Physicochemical Properties of this compound

Understanding the properties of this compound is essential for developing an effective purification strategy. As a largely non-polar molecule, it is well-suited for normal-phase chromatography.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₀O₂ | [1] |

| Molecular Weight | 314.46 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 63-65 °C | [3] |

| Boiling Point | 390.2 °C at 760 mmHg | [1][4] |

| Solubility | Practically insoluble in water; Soluble in organic solvents like ethanol, DMSO, and chloroform. | [1][3] |

| logP (o/w) | ~5.9 - 6.75 (estimated) | [2][4] |

Principle of Normal-Phase Column Chromatography

Normal-phase chromatography separates molecules based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase. In this protocol, silica gel, a highly polar material, serves as the stationary phase. A non-polar mobile phase (eluent), typically a mixture of hexane and ethyl acetate, is passed through the column. Non-polar compounds like this compound have a lower affinity for the polar silica gel and will travel down the column more quickly, while more polar impurities will be retained on the stationary phase longer. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity.

Experimental Workflow

The following diagram outlines the complete workflow for the purification of this compound.

Caption: Workflow for this compound Purification.

Detailed Experimental Protocol

Materials and Reagents

| Material | Specifications |

| Crude this compound | Synthesized or extracted |

| Silica Gel | 60 Å, 230-400 mesh (for flash chromatography) |

| n-Hexane | HPLC grade |

| Ethyl Acetate | HPLC grade |

| Dichloromethane | ACS grade (for sample loading) |

| TLC Plates | Silica gel 60 F₂₅₄ |

| Staining Reagent | e.g., Potassium permanganate stain |

Equipment

-

Glass chromatography column with stopcock

-

Separatory funnel (for gradient elution)

-

Fraction collector or test tubes/beakers

-

Rotary evaporator

-

TLC development chamber

-

UV lamp (254 nm)

-

Heat gun

-

HPLC system with a C18 column for final purity analysis

Procedure

Step 1: Sample Preparation

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

-

Gently evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

Step 2: Column Packing

-

Secure the glass column vertically to a stand. Ensure the stopcock is closed.

-

Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.

-

Prepare a slurry of silica gel in n-hexane (approx. 50:1 ratio of silica gel weight to crude product weight).

-

Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.

-

Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the bed during sample loading.

-

Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

Step 3: Elution and Fraction Collection

-

Carefully add the dry-loaded sample onto the top layer of sand in the column.

-

Slowly add the initial mobile phase (e.g., 98:2 n-hexane:ethyl acetate) to the column.

-

Begin collecting fractions as the solvent front reaches the bottom of the column.

-

Gradually increase the polarity of the mobile phase to elute the compound of interest. A suggested gradient is outlined in the table below.

| Eluent Composition (n-Hexane:Ethyl Acetate) | Volume (Column Volumes) | Purpose |

| 100:0 | 2 | Pre-elute the column |

| 98:2 | 3 | Elute very non-polar impurities |

| 95:5 | 5-10 | Elute this compound |

| 90:10 | 3 | Elute remaining product |

| 80:20 | 3 | Elute more polar impurities |

Step 4: Fraction Analysis (TLC)

-

Spot a small amount from every few fractions onto a TLC plate, alongside a spot of the crude starting material.

-

Develop the TLC plate in a chamber with an appropriate eluent system (e.g., 9:1 n-hexane:ethyl acetate).

-

Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

-

This compound is expected to have an Rf value of approximately 0.4-0.5 in a 9:1 n-hexane:ethyl acetate system.

-

Identify the fractions that contain the pure compound (single spot at the correct Rf).

Step 5: Product Isolation and Analysis

-

Combine the fractions identified as pure.

-

Remove the solvent using a rotary evaporator to yield the purified this compound as a white to off-white solid.[1]

-

Determine the final yield.

-

Assess the purity using an analytical technique such as HPLC on a C18 column.[5]

Data Presentation

TLC Analysis Parameters

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | 9:1 n-Hexane:Ethyl Acetate |

| Visualization | UV (254 nm), Potassium Permanganate Stain |

| Expected Rf (Crude) | Multiple spots |

| Expected Rf (Pure MDA) | ~0.4 - 0.5 |

Expected Yield and Purity

| Parameter | Expected Outcome |

| Recovery | >80% (dependent on crude purity) |

| Purity (by HPLC) | >98% |

| Appearance | White to off-white solid |

Safety Precautions

-

Handle all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Avoid inhalation of silica dust during column packing.

-

Use caution when operating the rotary evaporator and heat gun.

References

GC-MS Method for the Analysis of Methyl Dehydroabietate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dehydroabietate is a diterpenoid resin acid ester naturally present in the resin of coniferous trees. As a stable derivative of abietic acid, it serves as a significant biomarker in environmental and archaeological studies to trace the use of pine resin. In the pharmaceutical and chemical industries, this compound and its derivatives are explored for their potential biological activities and as synthons for the production of other compounds. Accurate and sensitive quantification of this compound is therefore crucial for a wide range of scientific disciplines.

This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The method described herein is applicable to various matrices, with specific protocols provided for water, and general guidance for more complex samples such as soil and biological tissues.

Data Presentation

Quantitative data pertaining to the GC-MS analysis of this compound is summarized in the tables below for easy reference and comparison.

Table 1: GC-MS Instrument Parameters for this compound Analysis

| Parameter | Setting | Reference |

| Gas Chromatograph | ||

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | [1] |

| Carrier Gas | Helium | [1] |

| Flow Rate | 1.0 - 1.2 mL/min | [1] |

| Injection Mode | Splitless | [1] |

| Injection Volume | 1 µL | [1] |

| Inlet Temperature | 250 °C | [1] |

| Oven Temperature Program | Initial 50 °C for 3 min, ramp at 15 °C/min to 300 °C, hold for 3 min | [1] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | [1] |

| Ionization Energy | 70 eV | [1] |

| Mass Range (Scan Mode) | m/z 50-550 | |

| Monitored Ions (SIM Mode) | m/z 239, 299, 314 | |

| Source Temperature | 230 °C | |

| Transfer Line Temperature | 280 °C |

Table 2: Retention and Mass Spectral Data for this compound

| Parameter | Value | Reference |

| Retention Time (approx.) | 19.04 min (under specific conditions) | [2] |

| Kovats Retention Index (non-polar column) | 2288 | [3] |

| Molecular Ion (M+) | m/z 314 | [4] |

| Key Fragment Ions (m/z) | 299, 239, 198, 183, 141 | [4] |

| Base Peak | m/z 239 | [4] |

Table 3: Example Calibration Data for Quantitative Analysis

| Parameter | Value | Reference |

| Linearity Range | 1 - 80 µg/L | [1] |

| Correlation Coefficient (R²) | > 0.995 | [5] |

| Limit of Detection (LOD) | ~1 µg/L (in water) | [1] |

| Limit of Quantification (LOQ) | ~3 µg/L (in water) | [1] |

Experimental Protocols

Sample Preparation: Water Samples

This protocol is adapted for the extraction of this compound from aqueous matrices.[1]

Materials:

-

Methyl-t-butyl ether (MTBE), HPLC grade

-

Sodium hydroxide (NaOH) solution, 1 M

-

Hydrochloric acid (HCl) solution, 1 M

-

Anhydrous sodium sulfate

-

Separatory funnel (500 mL)

-

Concentrator tube

-

Nitrogen evaporator

Procedure:

-

Measure 250 mL of the water sample into a separatory funnel.

-

Adjust the pH of the sample to >11 with 1 M NaOH.

-

Add 50 mL of MTBE to the separatory funnel, shake vigorously for 2 minutes, and allow the layers to separate.

-

Drain the aqueous (lower) layer into a clean beaker and the organic layer to waste.

-

Return the aqueous layer to the separatory funnel and adjust the pH to <2 with 1 M HCl.

-

Add 50 mL of fresh MTBE and extract by shaking for 2 minutes. Allow the layers to separate.

-

Drain the aqueous layer to waste.

-

Pass the organic layer through a funnel containing anhydrous sodium sulfate to remove residual water and collect the dried extract in a concentrator tube.

-

Rinse the separatory funnel and sodium sulfate with a small amount of MTBE and add to the concentrator tube.

-

Gently evaporate the extract to a final volume of 1 mL under a stream of nitrogen.

-

The sample is now ready for GC-MS analysis. If derivatization is required to improve chromatographic performance, proceed to the derivatization protocol. For this compound, which is already an ester, derivatization is often not necessary.

GC-MS Analysis

Procedure:

-

Set up the GC-MS instrument according to the parameters outlined in Table 1.

-

Inject 1 µL of the prepared sample extract into the GC.

-

Acquire data in full scan mode for qualitative analysis to confirm the presence of this compound by comparing the acquired mass spectrum with a reference spectrum.

-

For quantitative analysis, create a calibration curve using standard solutions of this compound at a minimum of five concentration levels.

-

Analyze the samples in Selected Ion Monitoring (SIM) mode, monitoring the key fragment ions listed in Table 2 for enhanced sensitivity and selectivity.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Logical relationship of the analytical steps.

References

- 1. ncasi.org [ncasi.org]

- 2. researchgate.net [researchgate.net]

- 3. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aromatic resin characterisation by gas chromatography-mass spectrometry. Raw and archaeological materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. environics.com [environics.com]

Derivatisierung von Methyl-Dehydroabietat zur Steigerung der Bioaktivität: Applikationshinweise und Protokolle

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Methyl-dehydroabietat, ein Methylester der Dehydroabietinsäure, die aus Nadelbäumen gewonnen wird, dient als vielseitige Ausgangsbasis für die Synthese einer Vielzahl von Derivaten mit verbesserter biologischer Aktivität.[1] Die Modifikation seines trizyklischen Diterpen-Grundgerüsts hat zu Verbindungen mit vielversprechenden pharmakologischen Eigenschaften geführt, darunter antimikrobielle, antivirale, entzündungshemmende und krebsbekämpfende Wirkungen.[2][3][4] Diese Applikationshinweise bieten einen detaillierten Überblick über die Synthesestrategien und experimentellen Protokolle zur Herstellung und Evaluierung von bioaktiven Methyl-dehydroabietat-Derivaten.

Daten zur Bioaktivität ausgewählter Derivate

Die folgende Tabelle fasst die quantitativen Daten zur Bioaktivität verschiedener Klassen von Methyl-dehydroabietat-Derivaten zusammen und ermöglicht einen direkten Vergleich ihrer Wirksamkeit.

| Derivatklasse | Zielaktivität | Spezifisches Derivat/Modifikation | Testergebnis (z.B. IC50, MIC) | Referenz |

| Krebsbekämpfend | Zytotoxizität (HeLa-Zellen) | Dehydroabietinsäure-Acyl-Thiourea-Derivat (9n ) | IC50: 6.58 ± 1.11 μM | [5] |

| Zytotoxizität (MCF-7, SMMC-7721, HeLa) | Quinoxalin-Derivate (4b , 4e ) | IC50: 0.12 - 1.78 μM | [3][6] | |

| Zytotoxizität (MGC-803, A549, T24, HepG2) | Dehydroabietinol-Triazol-Derivate (5g , 5j ) | IC50: 4.84 - 8.76 μM | [7] | |

| Zytotoxizität (HeLa-Zellen) | Dehydroabietinsäure-Dipeptid-Derivate (22f ) | IC50: 7.76 ± 0.98 μM | [3] | |

| PI3K/AKT/mTOR-Inhibition | B-Ring-fusionierte Thiazol-Amine (5r , 5s ) | Signifikante Inhibition | [8] | |

| Entzündungshemmend | NO-Inhibition (BV2-Zellen) | 7-Oxodehydroabietinsäure-1,2,3-Triazol-Derivate (9 , 10 , 15 , 16 ) | IC50: 8.00 - 8.84 μM | [4] |

| Antibakteriell | Bacillus subtilis, Staphylococcus aureus | Dehydroabietinsäure-Hydrazon-Derivate (61d ) | Potente Aktivität | [3] |

| Xanthomonas oryzae pv. oryzae | Dehydroabietinsäure-Aminoalkohol-Derivat (2b ) | EC50: 2.7 μg/mL | [9] | |

| Bacillus subtilis | 1,3,4-Oxadiazin-5(6H)-on-Derivate (6e ) | MIC: 1.9 μg/mL | [10] | |

| Antifungisch | Candida albicans, Cryptococcus neoformans | Pyrrolidin-haltige Dehydroabietinsäure-Acetylen-Derivate | Wachstumshemmung | [2] |

Experimentelle Protokolle

Protokoll 1: Allgemeine Synthese von Methyl-dehydroabietat aus Abietinsäure

Dieses Protokoll beschreibt die Umwandlung von kommerziell erhältlicher Abietinsäure in Methyl-dehydroabietat, eine Schlüsselvorstufe für weitere Derivatisierungen.[11]

Materialien:

-

Abietinsäure

-

Lithiumhydroxid (LiOH)

-

Dimethylsulfat ((CH₃)₂SO₄)

-

Palladium auf Kohle (5% Pd/C)

-

Methanol (MeOH)

-

Geeignete Lösungsmittel (z.B. Tetrahydrofuran)

-

Standard-Glasgeräte für organische Synthese (Rundkolben, Rückflusskühler, etc.)

-

Heizquelle (z.B. Heizpilz)

-

Apparatur zur Vakuumfiltration

Schritte:

-

Veresterung der Abietinsäure:

-

Lösen Sie Abietinsäure in einem geeigneten Lösungsmittel wie Methanol.

-

Fügen Sie eine stöchiometrische Menge Lithiumhydroxid hinzu und rühren Sie die Mischung.

-

Geben Sie langsam Dimethylsulfat zu der Reaktionsmischung.

-

Rühren Sie die Reaktion bei Raumtemperatur, bis die Umsetzung vollständig ist (Überwachung mittels Dünnschichtchromatographie).

-

Arbeiten Sie die Reaktion auf, um rohes Methylabietat zu erhalten.[11]

-

-

Aromatisierung zu Methyl-dehydroabietat:

-

Geben Sie das erhaltene Methylabietat in einen Rundkolben.

-

Fügen Sie eine katalytische Menge (5 Gew.-%) Palladium auf Kohle (Pd/C) hinzu.

-

Erhitzen Sie die Mischung unter Schutzgasatmosphäre (z.B. Argon) auf 250 °C.[11]

-

Halten Sie die Temperatur für mehrere Stunden, um die Dehydrierung und Aromatisierung des C-Rings zu vervollständigen.

-

Kühlen Sie die Reaktionsmischung ab und lösen Sie sie in einem geeigneten organischen Lösungsmittel.

-

Filtrieren Sie den Katalysator ab.

-

Entfernen Sie das Lösungsmittel im Vakuum, um Methyl-dehydroabietat zu erhalten.

-

Reinigen Sie das Produkt bei Bedarf durch Säulenchromatographie oder Umkristallisation.[11]

-

Protokoll 2: Synthese von Dehydroabietinol-Triazol-Derivaten (Beispiel)

Dieses Protokoll skizziert die Synthese von Triazol-Derivaten, die eine signifikante zytotoxische Aktivität gezeigt haben.[7]

Materialien:

-

Methyl-dehydroabietat

-

Lithiumaluminiumhydrid (LiAlH₄)

-

Trockenes Tetrahydrofuran (THF)

-

Propargylbromid

-

Natriumhydrid (NaH)

-

Verschiedene Azide (für die "Click"-Chemie)

-

Kupfer(II)-sulfat (CuSO₄)

-

Natriumascorbat

-

Lösungsmittel (z.B. tert-Butanol, Wasser)

Schritte:

-

Reduktion zu Dehydroabietinol:

-

Lösen Sie Methyl-dehydroabietat in trockenem THF in einem Rundkolben unter Argon-Atmosphäre.

-

Fügen Sie langsam eine Suspension von LiAlH₄ in trockenem THF hinzu.

-

Erhitzen Sie die Mischung unter Rückfluss, bis die Reduktion der Estergruppe vollständig ist.[11]

-

Kühlen Sie die Reaktion ab und führen Sie eine vorsichtige wässrige Aufarbeitung durch, um das überschüssige LiAlH₄ zu zersetzen.

-

Extrahieren Sie das Produkt (Dehydroabietinol) mit einem organischen Lösungsmittel und reinigen Sie es.

-

-

Einführung der Alkin-Gruppe:

-

Lösen Sie Dehydroabietinol in trockenem THF.

-

Fügen Sie Natriumhydrid hinzu, um das Alkoholat zu bilden.

-

Geben Sie Propargylbromid zu und rühren Sie die Mischung, um den Propargylether zu bilden.

-

Arbeiten Sie die Reaktion auf und reinigen Sie das Alkin-intermediat.

-

-

Kupfer-katalysierte Azid-Alkin-Cycloaddition ("Click"-Chemie):

-

Lösen Sie das Alkin-intermediat und das gewünschte Azid in einem Gemisch aus tert-Butanol und Wasser.

-

Fügen Sie katalytische Mengen an CuSO₄ und Natriumascorbat hinzu.

-

Rühren Sie die Reaktion bei Raumtemperatur, bis die Bildung des Triazol-Rings abgeschlossen ist.

-

Extrahieren Sie das finale Triazol-Derivat und reinigen Sie es mittels Säulenchromatographie.

-

Protokoll 3: Bewertung der zytotoxischen Aktivität (MTT-Assay)

Dieses Protokoll beschreibt eine Standardmethode zur Bestimmung der zytotoxischen Wirkung von Verbindungen auf Krebszelllinien.[3][6]

Materialien:

-

Krebszelllinien (z.B. HeLa, MCF-7, SMMC-7721)

-

Zellkulturmedium (z.B. DMEM) mit fötalem Kälberserum (FKS) und Antibiotika

-

Testverbindungen (gelöst in DMSO)

-

MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

-

Lösungsmittel zum Auflösen der Formazan-Kristalle (z.B. DMSO, Isopropanol)

-

96-Well-Platten

-

Inkubator (37 °C, 5% CO₂)

-

Mikroplatten-Lesegerät

Schritte:

-

Zellaussaat:

-

Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von ca. 5.000 - 10.000 Zellen pro Well in 100 µL Kulturmedium aus.

-

Inkubieren Sie die Platten für 24 Stunden, damit die Zellen anhaften können.

-

-

Behandlung mit den Verbindungen:

-

Bereiten Sie eine serielle Verdünnung der Testverbindungen in Kulturmedium vor.

-

Entfernen Sie das alte Medium aus den Wells und fügen Sie 100 µL Medium mit den entsprechenden Konzentrationen der Testverbindungen hinzu. Fügen Sie auch eine Vehikelkontrolle (nur DMSO) und eine Positivkontrolle (z.B. 5-FU, Etoposid) hinzu.

-

Inkubieren Sie die Platten für weitere 48-72 Stunden.

-

-

MTT-Inkubation:

-

Fügen Sie 20 µL MTT-Lösung (5 mg/mL in PBS) zu jedem Well hinzu.

-

Inkubieren Sie die Platten für 4 Stunden bei 37 °C. Lebende Zellen mit aktiver mitochondrialer Reduktase wandeln das gelbe MTT in violette Formazan-Kristalle um.

-

-

Auflösen der Formazan-Kristalle:

-

Entfernen Sie das Medium vorsichtig.

-

Fügen Sie 150 µL Lösungsmittel (z.B. DMSO) zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen.

-

Schütteln Sie die Platte vorsichtig für 10-15 Minuten.

-

-

Messung und Auswertung:

-

Messen Sie die optische Dichte (OD) bei einer Wellenlänge von ca. 570 nm mit einem Mikroplatten-Lesegerät.

-

Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle.

-

Bestimmen Sie die IC50-Werte (die Konzentration, bei der 50% des Zellwachstums gehemmt wird) durch Auftragung der Zellviabilität gegen die Konzentration der Verbindung.

-

Visualisierungen

Logischer Arbeitsablauf für Synthese und Screening

Der folgende Graph veranschaulicht den allgemeinen Arbeitsablauf von der Ausgangsverbindung bis zur Identifizierung bioaktiver Derivate.

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zum Screening.

PI3K/AKT/mTOR-Signalweg

Einige Dehydroabietinsäure-Derivate zeigten eine hemmende Wirkung auf den PI3K/AKT/mTOR-Signalweg, der bei vielen Krebsarten fehlreguliert ist.[3][8]

Abbildung 2: Vereinfachter PI3K/AKT/mTOR-Signalweg und Inhibition durch Derivate.

NF-κB- und AP-1-Signalwege in der Entzündungsreaktion

Dehydroabietinsäure hemmt die Entzündungsreaktion durch die Unterdrückung von Kinasen in den NF-κB- und AP-1-Signalwegen.[12]

Abbildung 3: Inhibition von Entzündungssignalwegen durch Dehydroabietat-Derivate.

References

- 1. Methyl dehydroabietate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-proliferative activity of dehydroabietinol derivatives bearing a triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor evaluation of (aryl)methyl-amine derivatives of dehydroabietic acid-based B ring-fused-thiazole as potential PI3K/AKT/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. uv.es [uv.es]

- 12. mdpi.com [mdpi.com]

Application of Methyl Dehydroabietate in Polymer Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Methyl dehydroabietate, a derivative of the naturally occurring resin acid dehydroabietic acid found in coniferous trees, is a versatile, bio-based platform chemical with growing applications in polymer chemistry. Its rigid, tricyclic diterpenoid structure imparts unique properties such as thermal stability, hydrophobicity, and rigidity to polymeric materials. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of novel polymers.

Application Note 1: this compound Derivative as a Monomer in Free-Radical Polymerization

The bulky hydrophenanthrene ring structure of this compound can be functionalized with polymerizable groups, such as acrylates, to create novel bio-based monomers. These monomers can undergo free-radical polymerization to produce polymers with high glass transition temperatures and specific thermal properties.

Experimental Protocol: Synthesis and Polymerization of Dehydroabietic Acid-(2-acryloyloxy-ethoxy)-ethyl Ester (DHA-DG-AC)

This protocol is adapted from the work of Zhang et al. on the synthesis and bulk polymerization of a dehydroabietic acid-based monomer.[1]

1. Synthesis of Dehydroabietic Acid-(2-hydroxy-ethoxy)-ethyl Ester (DHA-DG)

-

Materials: Dehydroabietic acid (DHA), dichloromethane, oxalyl chloride, diethylene glycol, 4-dimethylaminopyridine (DMAP), pyridine.

-

Procedure:

-

Dissolve dehydroabietic acid (0.01 mol) in dichloromethane in an ice water bath.

-

Add oxalyl chloride (0.012 mol) dropwise to the solution.

-

Stir the mixture at 25°C for 4 hours to form dehydroabietic acid chloride (DHA-Cl).

-

Remove excess oxalyl chloride and dichloromethane using a rotary evaporator.

-

Dissolve the resulting DHA-Cl in dichloromethane.

-

In a separate flask, prepare a mixture of diethylene glycol (0.05 mol), DMAP (0.05 mol), pyridine (0.01 mol), and dichloromethane.

-

Add the diethylene glycol mixture dropwise to the DHA-Cl solution in an ice water bath.

-

Heat the reaction mixture to 40°C and stir for 12 hours to yield DHA-DG.

-

2. Synthesis of Dehydroabietic Acid-(2-acryloyloxy-ethoxy)-ethyl Ester (DHA-DG-AC)

-

Materials: DHA-DG, triethylamine, hydroquinone, dichloromethane, acryloyl chloride.

-

Procedure:

-

Mix the synthesized DHA-DG (0.0026 mol), triethylamine (0.26 g), and a small amount of hydroquinone (polymerization inhibitor) in dichloromethane.

-

Prepare a solution of acryloyl chloride (0.0028 mol) in dichloromethane.

-

Add the acryloyl chloride solution dropwise to the DHA-DG mixture.

-

Stir the reaction mixture at 25°C for 12 hours.

-

After the reaction, filter the solution and wash it three times with a Na₂CO₃ aqueous solution to obtain the final monomer, DHA-DG-AC.

-

3. Bulk Polymerization of DHA-DG-AC

-

Materials: DHA-DG-AC monomer, radical initiator (e.g., AIBN).

-

Procedure:

-

Mix the DHA-DG-AC monomer with a specified amount of a radical initiator.

-

The polymerization kinetics can be studied using Differential Scanning Calorimetry (DSC) in non-isothermal mode to determine the activation energy (Ea) and reaction model. Zhang et al. found the polymerization follows an autocatalytic model with an Ea of 95.73 kJ·mol⁻¹.[1]

-

Logical Relationship: Monomer Synthesis and Polymerization

Caption: Synthesis of a dehydroabietic acid-based acrylate monomer and its subsequent polymerization.

Application Note 2: Dehydroabietic Acid as a Monomer for Bio-based Polyesters

Dehydroabietic acid and its derivatives can be utilized as rigid di-acid or diol monomers in polycondensation reactions to produce bio-based polyesters. These polyesters can exhibit high glass transition temperatures and good thermal stability, making them potential alternatives to petroleum-based plastics.

Experimental Protocol: General Polycondensation of Dehydroabietic Acid Derivatives

This protocol is based on general methods for polyester synthesis and information from a patent on dehydroabietic acid polymers.[2]

1. Direct Esterification Method

-

Materials: 12-Carboxydehydroabietic acid (or its derivative), a diol (e.g., ethylene glycol, 1,4-butanediol), acid catalyst (e.g., p-toluenesulfonic acid).

-

Procedure:

-

Combine the 12-carboxydehydroabietic acid derivative and the diol in a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser for water removal.

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture under a nitrogen atmosphere, typically in a stepwise manner (e.g., 150°C for 2h, then 180°C for 2h, and finally 200-280°C under vacuum) to facilitate the removal of water and drive the polymerization reaction to completion.

-

The progress of the reaction can be monitored by measuring the amount of water collected or by analyzing the acid number of the reaction mixture.

-

The resulting polyester can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.

-

2. Acid Chloride Method

-

Materials: Dehydroabietic acid dicarboxylic acid chloride, a diol, and a base catalyst (optional).

-

Procedure:

-

Dissolve the diol in a suitable solvent.

-

Add the dehydroabietic acid dicarboxylic acid chloride to the solution, potentially in the presence of a base catalyst to neutralize the evolved HCl.

-

The reaction is typically carried out at a moderate temperature.

-

The polyester is formed via polycondensation with the elimination of HCl.

-

The polymer is then isolated and purified.

-

Experimental Workflow: Polyester Synthesis

Caption: General workflow for the synthesis of dehydroabietic acid-based polyesters.

Application Note 3: Dehydroabietic Acid in the Formulation of Bio-based Epoxy Resins

The rigid structure of dehydroabietic acid can be incorporated into epoxy resin formulations to enhance their thermal and mechanical properties. This approach allows for the development of high-performance, bio-based epoxy resins. A Chinese patent describes the preparation of a flexible abietic acid epoxy resin using rosin and tung oil as monomers.[3]

Conceptual Protocol: Preparation of a Flexible Abietic Acid Epoxy Resin

This conceptual protocol is derived from the steps outlined in the patent.[3]

-

Preparation of Methyl Eleostearate: Tung oil undergoes ester exchange with methanol in the presence of an alkali catalyst.

-

Preparation of Flexible Dicarboxylic Abietic Acid: Rosin abietic acid is isomerized and then reacted with the prepared methyl eleostearate through a Diels-Alder reaction, followed by hydrolysis and acidification.

-

Preparation of Flexible Polybasic Abietic Acid Epoxy Resin: The flexible dicarboxylic abietic acid is then reacted with an epoxidizing agent (e.g., epichlorohydrin) to form the epoxy resin.

-

Curing: The resulting flexible abietic acid epoxy resin can be cured using a bio-based acid anhydride curing agent in the presence of a composite curing accelerator.

Signaling Pathway: Logic of Bio-based Epoxy Resin Synthesis

Caption: Logical flow for the synthesis of a flexible abietic acid-based epoxy resin.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for polymers derived directly from this compound. The following table presents the kinetic data for the polymerization of the acrylate derivative, DHA-DG-AC, as reported by Zhang et al.[1]

| Parameter | Value | Method | Reference |

| Activation Energy (Ea) | 95.73 kJ·mol⁻¹ | DSC (Non-isothermal) | [1] |

| Reaction Model | Autocatalytic | DSC (Non-isothermal) | [1] |

Further research is required to generate comprehensive data on the mechanical, thermal, and other physicochemical properties of various polymers incorporating the this compound moiety. This will be crucial for tailoring these bio-based materials for specific applications in research, drug development, and other industries.

References

- 1. Synthesis and bulk polymerization kinetics of monomer dehydroabietic acid-(2-acryloyloxy-ethoxy)-ethyl ester [journal.hep.com.cn]

- 2. US8748561B2 - Dehydroabietic acid polymer, compact, method for producing dehydroabietic acid polymer, and dehydroabietic acid compound - Google Patents [patents.google.com]

- 3. CN111484601B - Preparation method of flexible abietic acid epoxy resin and cured product thereof - Google Patents [patents.google.com]

Application Note and Protocol for Chiral Separation of Dehydroabietane Derivatives using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroabietane derivatives, a class of abietane-type diterpenoids, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. As with many chiral compounds, the individual enantiomers of dehydroabietane derivatives may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and characterize these enantiomers is crucial for drug discovery and development, enabling a deeper understanding of their structure-activity relationships and ensuring the safety and efficacy of potential therapeutic agents.

While specific examples of the direct chiral High-Performance Liquid Chromatography (HPLC) separation of dehydroabietane derivatives are not extensively documented in publicly available literature, this application note provides a comprehensive and systematic protocol for developing a robust chiral separation method for this class of compounds. The methodologies outlined are based on established principles of chiral chromatography and successful strategies employed for the separation of other aromatic and diterpenoid compounds.

Principle of Chiral HPLC Separation

Direct chiral separation by HPLC is the most common and effective method for resolving enantiomers.[1] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. The differential interaction is a result of the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2] The stability of these complexes is influenced by a combination of intermolecular forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3]

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with aromatic moieties similar to dehydroabietane derivatives.[3][4]

Experimental Workflow for Chiral Method Development

The development of a successful chiral HPLC method typically follows a systematic screening approach to identify the optimal combination of a chiral stationary phase and a mobile phase.

Caption: A logical workflow for the development of a chiral HPLC method.

Recommended Experimental Protocol

This protocol provides a starting point for the chiral separation of a generic dehydroabietane derivative. Researchers should adapt this protocol based on the specific properties of their target molecule.

1. Sample Preparation

-

Dissolve the racemic dehydroabietane derivative in a suitable solvent to a concentration of approximately 1 mg/mL. The choice of solvent should be compatible with the initial mobile phase to be screened (e.g., hexane/isopropanol for normal phase, acetonitrile/water for reversed phase).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Columns

-

HPLC System: A standard HPLC system equipped with a UV detector is suitable. A photodiode array (PDA) detector can be beneficial for monitoring peak purity.

-

Chiral Stationary Phases (CSPs): A screening approach using multiple CSPs is highly recommended. Based on the aromatic and rigid structure of the dehydroabietane core, polysaccharide-based CSPs are a logical starting point.

-

Primary Screening Columns:

-

Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® AD-H, Chiralpak® IA)

-

Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H)

-

-

Secondary Screening Columns (if necessary):

-

Other derivatized polysaccharide columns.

-

Pirkle-type or cyclodextrin-based columns.

-

-

3. Initial Screening Conditions

The goal of the initial screening is to identify a CSP and mobile phase system that shows at least partial separation of the enantiomers.

Table 1: Recommended Initial Screening Conditions for Chiral HPLC of Dehydroabietane Derivatives

| Mode | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) |

| Normal Phase | Amylose or Cellulose-based | A: n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 25 | 220 or λmax |

| B: n-Hexane / Ethanol (90:10, v/v) | 1.0 | 25 | 220 or λmax | ||

| Reversed Phase | Amylose or Cellulose-based (RH) | A: Acetonitrile / Water (50:50, v/v) | 0.5 - 1.0 | 25 | 220 or λmax |

| B: Methanol / Water (50:50, v/v) | 0.5 - 1.0 | 25 | 220 or λmax | ||

| Polar Organic | Amylose or Cellulose-based | A: Acetonitrile / Methanol (50:50, v/v) | 0.5 - 1.0 | 25 | 220 or λmax |

| B: 100% Methanol | 0.5 - 1.0 | 25 | 220 or λmax |

For acidic dehydroabietane derivatives (e.g., dehydroabietic acid), the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is recommended. For basic derivatives, a basic modifier (e.g., 0.1% diethylamine) may be beneficial.

4. Method Optimization

Once a promising CSP and mobile phase system have been identified (i.e., a system showing two peaks or a broadened peak), the separation can be optimized to achieve baseline resolution (Rs ≥ 1.5).

-

Mobile Phase Composition: Adjust the ratio of the strong to weak solvent (e.g., the percentage of alcohol in the normal phase). A lower percentage of the stronger solvent generally increases retention and can improve resolution.

-

Alcohol Modifier: In the normal phase, changing the alcohol modifier (e.g., from 2-propanol to ethanol or n-butanol) can significantly alter selectivity.

-

Additives: For ionizable compounds, systematically vary the concentration of the acidic or basic additive.

-

Flow Rate: Lower flow rates often lead to better resolution, although analysis time will increase.

-

Temperature: Temperature can have a significant impact on chiral separations. Lower temperatures often increase selectivity, while higher temperatures can improve peak efficiency.

Data Presentation and Interpretation

The success of a chiral separation is quantified by the retention factors (k), the separation factor (α), and the resolution (Rs).

Table 2: Hypothetical Chromatographic Data for the Chiral Separation of a Dehydroabietane Derivative

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (t_R) (min) | 8.5 | 10.2 |

| Peak Width (W) (min) | 0.4 | 0.5 |

| Retention Factor (k) | 3.25 | 4.10 |

| Separation Factor (α) | \multicolumn{2}{c | }{1.26} |

| Resolution (Rs) | \multicolumn{2}{c | }{2.83} |

Calculations based on a void time (t_0) of 2.0 min.

A resolution (Rs) value of 1.5 or greater is generally considered to represent baseline separation, which is suitable for accurate quantification.

Logical Relationships in Chiral Recognition

The chiral recognition mechanism on a polysaccharide-based CSP is a complex interplay of various molecular interactions. The rigid and aromatic nature of the dehydroabietane scaffold is conducive to forming effective interactions with the chiral selector.

Caption: Key interactions governing chiral recognition on polysaccharide CSPs.

Conclusion

This application note provides a comprehensive framework for the development of a robust and reliable chiral HPLC method for the separation of dehydroabietane derivatives. By employing a systematic screening approach with polysaccharide-based chiral stationary phases and carefully optimizing the chromatographic conditions, researchers can successfully resolve the enantiomers of these biologically important compounds. The ability to isolate and analyze individual enantiomers is a critical step in advancing the research and development of dehydroabietane derivatives as potential therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Esterification of Dehydroabietic Acid

Welcome to the technical support center for the esterification of dehydroabietic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges associated with this chemical transformation. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the esterification of dehydroabietic acid?

A1: The primary side reactions encountered during the esterification of dehydroabietic acid are oxidation, decarboxylation, and isomerization. These reactions can lead to the formation of various impurities, reducing the yield and purity of the desired ester product.

Q2: What are the typical products of these side reactions?

A2:

-

Oxidation: Can lead to the formation of keto- and hydroxy-analogues of the dehydroabietic acid ester.[1]

-

Decarboxylation: High temperatures can cause the loss of the carboxyl group, resulting in the formation of dehydroabietin and other related hydrocarbon compounds like 19-norabieta-4,8,11,13-tetraene.[1]

-

Isomerization: While dehydroabietic acid itself is relatively stable due to its aromatic ring, residual isomeric resin acids from the starting material can be present and may react or degrade under esterification conditions.

Q3: How can I minimize these side reactions?

A3: Minimizing side reactions typically involves careful control of reaction conditions. Key strategies include:

-

Temperature Control: Using the lowest effective temperature for the esterification can significantly reduce the rates of decarboxylation and oxidation.

-

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation.

-

Catalyst Selection: Choosing a selective catalyst can promote the desired esterification reaction over side reactions.

-

Reaction Time: Optimizing the reaction time can prevent the formation of degradation products that may occur with prolonged heating.

Q4: What analytical techniques are suitable for monitoring the reaction and identifying byproducts?

A4: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful techniques for monitoring the progress of the esterification and identifying the main product as well as any side products.[2][3][4] 1H NMR spectroscopy can also be used for the direct estimation of dehydroabietic acid and its derivatives.[2]

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during the esterification of dehydroabietic acid.

Issue 1: Low Yield of the Desired Ester Product

| Possible Cause | Suggested Solution |

| Incomplete Reaction | - Increase reaction time or temperature moderately. Monitor the reaction progress by TLC, GC, or HPLC to determine the optimal endpoint. - Ensure the catalyst is active and used in the appropriate concentration. |

| Side Reactions (Oxidation, Decarboxylation) | - Conduct the reaction under a strict inert atmosphere (N₂ or Ar) to minimize oxidation. - Lower the reaction temperature to reduce the rate of decarboxylation. Consider using a more active catalyst that allows for lower reaction temperatures. |

| Equilibrium Limitation | - Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed, driving the equilibrium towards the ester product. - Use an excess of the alcohol reactant. |

| Purification Losses | - Optimize the purification method. If using column chromatography, select an appropriate stationary phase and eluent system to ensure good separation of the ester from unreacted starting material and byproducts. |

Issue 2: Presence of Oxidation Byproducts

| Possible Cause | Suggested Solution |

| Presence of Oxygen | - Thoroughly degas all solvents and reagents before use. - Maintain a positive pressure of a high-purity inert gas (e.g., nitrogen or argon) throughout the reaction. |

| High Reaction Temperature | - Reduce the reaction temperature. While higher temperatures increase the reaction rate, they also accelerate oxidation. Find the minimum temperature required for a reasonable reaction rate. |